molecular formula C8H10O2 B13627199 1-(3-Methylfuran-2-yl)cyclopropan-1-ol

1-(3-Methylfuran-2-yl)cyclopropan-1-ol

Cat. No.: B13627199
M. Wt: 138.16 g/mol
InChI Key: DKEMFHZTKCTZJW-UHFFFAOYSA-N
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Description

1-(3-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 3-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of 3-methylfuran using diazomethane or other carbene precursors under controlled conditions. The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-methylfuran-2-yl)cyclopropanone.

    Reduction: Formation of 1-(3-methylfuran-2-yl)cyclopropanol.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(3-Methylfuran-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Methylfuran-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropane and furan rings can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylfuran-3-yl)cyclopropan-1-ol
  • 1-(5-Methylfuran-2-yl)cyclopropan-1-ol

Uniqueness

1-(3-Methylfuran-2-yl)cyclopropan-1-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-(3-methylfuran-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10O2/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3

InChI Key

DKEMFHZTKCTZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2(CC2)O

Origin of Product

United States

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